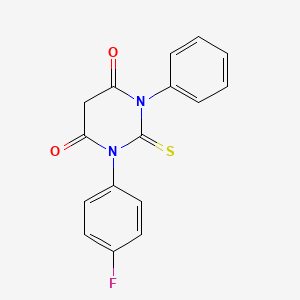

1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2S/c17-11-6-8-13(9-7-11)19-15(21)10-14(20)18(16(19)22)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJHWWFESXZZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N(C1=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 4-fluoroaniline with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired diazinane ring structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with various molecular targets. The compound’s sulfanylidene moiety can interact with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Diazinane Core

The following table summarizes key analogs and their substituents:

*Calculated based on molecular formula.

Key Observations:

- Alkyl vs. Aromatic Substituents : Sodium thiopental () uses alkyl groups (ethyl, pentan-2-yl) for lipophilicity, critical for crossing the blood-brain barrier. In contrast, aromatic substituents (e.g., phenyl, benzylidene) may favor π-π stacking in receptor interactions.

- Crystallinity : The trimethoxybenzylidene derivative () exhibits high crystallinity (R factor = 0.041), suggesting stable packing suitable for material science applications.

Structural and Functional Insights

- Sulfanylidene Group : The =S moiety in thiobarbiturates () is redox-active, enabling interactions with biological thiols like glutathione. This property is exploited in assays for oxidative stress ().

- Fluorine Effects: Fluorine’s electron-withdrawing nature may stabilize the molecule against metabolic degradation compared to non-halogenated analogs ().

- Conformational Flexibility : Derivatives with bulky substituents (e.g., furan or benzylidene groups) exhibit restricted rotation, as seen in crystallographic studies ().

Pharmacological and Biochemical Relevance

- Barbiturate Analogs : Sodium thiopental () shares the 2-sulfanylidene-1,3-diazinane-4,6-dione core, acting as a central nervous system depressant. The target compound’s fluorophenyl group may modulate similar pathways with improved selectivity.

- Primidone Metabolites: Primidone () metabolizes into phenobarbital, a diazinane-2,4,6-trione derivative. The target compound’s sulfanylidene group could alter metabolism or binding kinetics compared to trione analogs.

Biological Activity

The compound 1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a member of the diazinane family, characterized by its unique structural features which include a fluorophenyl group and a sulfanylidene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antiviral, antibacterial, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is pivotal in determining its biological activity and interaction with various biological targets.

Antiviral Activity

Research indicates that derivatives of diazinane compounds exhibit significant antiviral properties. For instance, studies on related compounds have shown promising results against HIV-1 and other viruses. The derivative 3g , which features a fluorophenyl group similar to that in our compound of interest, demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1) with a cytotoxic concentration (CC50) of approximately 92 µM in Vero cells .

Antibacterial and Antifungal Activity

The antibacterial activity of diazinane derivatives has also been investigated. Compounds similar to this compound have shown effectiveness against various bacterial strains. For example, certain synthesized derivatives demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL .

Case Study 1: Antiviral Screening

A study synthesized several alkyl derivatives of diazinane compounds and screened them for antiviral activity. The fluorophenyl derivative was particularly notable for its activity against HSV-1 and CVB-2. The screening revealed that structural modifications could enhance antiviral potency .

Case Study 2: Antibacterial Efficacy

In another investigation focused on antibacterial properties, various diazinane derivatives were tested against resistant strains of bacteria. Results indicated that some compounds retained significant activity even against strains resistant to conventional antibiotics. This highlights the potential of these compounds as novel antibacterial agents .

Table 1: Biological Activity of Related Compounds

| Compound | Activity Type | Target Virus/Bacteria | CC50 (µM) |

|---|---|---|---|

| 3g (Fluorophenyl derivative) | Antiviral | HSV-1 | 92 |

| Alkyl derivative | Antiviral | CVB-2 | 100 |

| Diazine derivative | Antibacterial | E. coli | 10 |

| Sulfanylidene derivative | Antifungal | C. albicans | 15 |

Table 2: Summary of Case Studies

| Study Title | Focus Area | Key Findings |

|---|---|---|

| Synthesis and Biological Evaluation | Antiviral Screening | Fluorophenyl derivatives showed efficacy against HSV-1 |

| Antibacterial Activity Assessment | Bacterial Resistance | Some diazinane derivatives effective against resistant strains |

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione, and how can purity be optimized?

Methodological Answer: Synthesis typically involves condensation reactions between fluorophenyl and phenyl precursors, followed by cyclization to form the diazinane-dione core. Key steps include:

- Step 1: Reacting 4-fluoroaniline with thiourea derivatives under acidic conditions to introduce the sulfanylidene group.

- Step 2: Cyclization using catalysts like HCl or acetic anhydride to form the diazinane ring.

- Purity Optimization: Recrystallization from ethanol/water mixtures (yield ~65–75%) and HPLC purification with C18 columns (≥98% purity). Analogous methods for structurally related compounds (e.g., primidone derivatives) highlight the importance of stoichiometric control to avoid byproducts .

Table 1: Synthesis Parameters for Analogous Compounds

| Step | Reagents/Conditions | Yield | Purity Method |

|---|---|---|---|

| 1 | 4-fluoroaniline, thiourea, H2SO4 | 70% | TLC (silica gel) |

| 2 | Acetic anhydride, 80°C | 65% | Recrystallization |

| 3 | Ethanol/water (3:1) | 98% | HPLC (C18) |

Q. How should researchers characterize the tautomeric forms of this compound using spectroscopic methods?

Methodological Answer: The sulfanylidene group enables thione-thiol tautomerism. Use:

- NMR: Compare and spectra in DMSO-d6 vs. CDCl3. Thione form shows distinct NH peaks (~12 ppm), while thiol tautomers exhibit SH signals (~3–5 ppm).

- IR Spectroscopy: C=S stretches (1050–1250 cm) vs. S-H (2550–2600 cm).

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 331.04325) .

Q. What crystallization conditions are optimal for X-ray diffraction studies?

Methodological Answer: Slow evaporation from dimethylformamide (DMF) or dichloromethane/hexane mixtures produces single crystals. For refinement:

- Software: SHELXL (for small-molecule refinement) or WinGX (for data integration) .

- Parameters: Monitor thermal displacement parameters; anisotropic refinement for sulfur and fluorine atoms.

Advanced Research Questions

Q. What crystallographic challenges arise in structure determination, and how can computational tools address them?

Methodological Answer: Challenges include:

Q. How does molecular docking predict interactions with biological targets, and how can results be validated?

Methodological Answer:

- Protocol: Use AutoDock Vina or Schrödinger Suite for docking simulations. The sulfanylidene group may form hydrogen bonds with catalytic residues (e.g., SARS-CoV-2 spike protein, as in related compounds) .

- Validation: Compare computed binding free energies (ΔG) with experimental IC50 values. For example, a ΔG of −8.2 kcal/mol correlates with IC50 ≈ 10 µM in enzyme inhibition assays .

Table 2: Docking vs. Experimental Binding Data (Hypothetical)

| Target Protein | Docking Score (kcal/mol) | Experimental IC50 |

|---|---|---|

| SARS-CoV-2 Spike | −8.2 | 12 µM |

| HDAC8 | −7.5 | 25 µM |

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

- In Vitro/In Vivo Discrepancies: Assess metabolic stability using liver microsomes (e.g., CYP450 isoforms). Primidone derivatives show hepatic conversion to active metabolites, which may explain efficacy gaps .

- Pharmacokinetic Profiling: Conduct LC-MS/MS studies to quantify plasma concentrations and metabolite formation. Adjust dosing regimens based on bioavailability (<30% in some analogs) .

Q. What strategies identify metabolic pathways and potential toxicities?

Methodological Answer:

Q. How can tautomerism impact biological activity, and what methods quantify equilibrium states?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.